molecular formula C66H92N12O25 B051042 N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine CAS No. 113274-57-0

N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine

Cat. No.: B051042
CAS No.: 113274-57-0
M. Wt: 1453.5 g/mol
InChI Key: IEAUQSWIFZNYCL-UHFFFAOYSA-N
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Description

N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine is a useful research compound. Its molecular formula is C66H92N12O25 and its molecular weight is 1453.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Protein Modifications

N-alpha-acetylation, a common modification in eukaryotic proteins, is catalyzed by N-alpha-acetyltransferase (NAT). Research on yeast revealed that 20 S proteasome subunits undergo N-alpha-acetylation. This study focused on three NATs (NAT1, MAK3, NAT3), demonstrating the acetylation of specific proteasome subunits by different NATs. It was found that this acetylation does not significantly affect the proteasome's chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities in vitro, but may have other functional implications (Kimura et al., 2000).

Synthesis and Chemical Properties

The synthesis of alpha- and beta-spaglumic acids (N-acetyl-L-aspartyl-L-glutamic acids, NAAGA) was achieved through a short, one-pot process. This method involved ultrasound-promoted acetylation of aspartic acid, followed by dehydration, condensation with glutamic acid dibenzyl ester, and hydrogenolysis. The alpha-peptide displayed a tendency to cyclize during methylation, leading to the formation of cyclic N-acetylaspartylglutamic acid dimethyl ester. This process led to the discovery of cyclic spaglumic acid (cyclic NAAGA), expanding the understanding of these compounds' chemical properties (Reddy & Ravindranath, 1992).

Posttranslational Modifications

A study on the posttranslational modifications of alpha-tubulin in adult rat brain revealed that alpha-tubulin undergoes various modifications, including glutamylation, tyrosination, detyrosination, and C-terminal deglutamylation. The research highlighted that more than 90% of alpha-tubulin is glutamylated, with significant variations in the degree of glutamylation among different isoforms. This study provides insights into the complex regulation and functional diversity of tubulin isoforms in the nervous system (Redeker et al., 1998).

Neurotransmitter Role and Receptor Interaction

N-acetyl-aspartyl-glutamate (NAAG) is considered a putative neurotransmitter and acts as a weak agonist at the N-methyl-D-aspartate receptor. Its role in neurotransmission is further emphasized by its action as an agonist at the metabotropic glutamate receptor 3. The enzymatic hydrolysis of NAAG into N-acetyl-aspartate and glutamate by N-acetylated-alpha-linked acidic dipeptidase (NAALADase) has been studied, providing insights into its function in the central nervous system (Yamamoto et al., 2001).

Metabolic Functions

N-acetylaspartate (NAA) is proposed to serve as a reservoir for glutamate in the brain. This hypothesis is based on the observation that NAA, found in high concentrations in neurons, can be converted to glutamate through a series of metabolic reactions. Understanding this conversion process may shed light on the metabolic demands of the brain and the role of NAA in neurodegenerative diseases (Clark et al., 2006).

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H92N12O25/c1-6-34(4)55(77-59(95)42(22-27-53(88)89)70-56(92)39(19-24-50(82)83)71-61(97)45(30-36-11-8-7-9-12-36)76-63(99)47(32-54(90)91)68-35(5)79)65(101)78-28-10-13-48(78)64(100)72-41(21-26-52(86)87)57(93)69-40(20-25-51(84)85)58(94)75-46(31-37-14-16-38(80)17-15-37)62(98)74-44(29-33(2)3)60(96)73-43(66(102)103)18-23-49(67)81/h7-9,11-12,14-17,33-34,39-48,55,80H,6,10,13,18-32H2,1-5H3,(H2,67,81)(H,68,79)(H,69,93)(H,70,92)(H,71,97)(H,72,100)(H,73,96)(H,74,98)(H,75,94)(H,76,99)(H,77,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAUQSWIFZNYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H92N12O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583181
Record name N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113274-57-0
Record name N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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